![molecular formula C7H14ClN B2936797 2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride CAS No. 2126161-52-0](/img/structure/B2936797.png)
2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride
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Overview
Description
“2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2126161-52-0 . It has a molecular weight of 147.65 .
Synthesis Analysis
The synthesis of similar structures, such as bicyclo[2.1.1]hexanes, has been achieved through an efficient and modular approach . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of “2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride” is represented by the Inchi Code: 1S/C7H13N.ClH/c8-4-6-2-1-5-3-7(5)6;/h5-7H,1-4,8H2;1H .Chemical Reactions Analysis
Bicyclo[3.1.0]hexanes have been synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Physical And Chemical Properties Analysis
“2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride” is a powder at room temperature .Scientific Research Applications
Stereoselective Synthesis and Cyclopropanation
One area of research focuses on the concise stereoselective synthesis of bicyclo[3.1.0]hexan-2-ols through regioselective ring-opening of epichlorohydrin and subsequent intramolecular cyclopropanation, showcasing the compound's utility in creating complex molecular architectures (Hodgson, Chung, & Paris, 2005).
Pharmacological Potential
Another study identified DOV 21,947, a derivative of 2-Bicyclo[3.1.0]hexanylmethanamine hydrochloride, as a "triple" reuptake inhibitor with potential antidepressant-like effects. This compound inhibits the reuptake of serotonin, norepinephrine, and dopamine, suggesting a novel therapeutic profile different from traditional antidepressants (Skolnick, Popik, Janowsky, Beer, & Lippa, 2003).
Chemical Space Exploration
The development of bicyclo[2.2.1]hexanes as medicinal chemistry building blocks, through visible light-driven intramolecular crossed [2 + 2] photocycloadditions, exemplifies the exploration of uncharted chemical spaces for drug discovery. This method allows for the generation of structurally unique compounds with potential biological activities (Rigotti & Bach, 2022).
Environmental Toxicology and Safety
Research on the brominated flame retardant hexabromocyclododecane (HBCD), which shares structural motifs with bicyclo compounds, addresses concerns about environmental persistence and neurotoxicity. Such studies underscore the importance of understanding the environmental fate and toxicological impact of structurally complex compounds, including those related to 2-Bicyclo[3.1.0]hexanylmethanamine hydrochloride (Lilienthal, van der Ven, Piersma, & Vos, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, while being still underexplored from a synthetic accessibility point of view . There is a need for new synthetic routes, implementation of new methodologies, and new exit vectorization . Thus, future research could focus on these areas to fully exploit the rich chemical space surrounding the [2.1.1] platform .
properties
IUPAC Name |
2-bicyclo[3.1.0]hexanylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-4-6-2-1-5-3-7(5)6;/h5-7H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNJQEQTXQJTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride | |
CAS RN |
2126161-52-0 |
Source
|
Record name | {bicyclo[3.1.0]hexan-2-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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